1-Butyl-1H-pyrazole-3-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Pharmacokinetics

For drug discovery programs, the linear n-butyl chain on this 1-Butyl-1H-pyrazole-3-carbaldehyde is structurally critical. Replacing it with shorter, bulkier, or branched N-alkyl analogs is scientifically invalid, as the substituent directly controls lipophilicity, molecular conformation, and regioselective reactivity in downstream condensations or cross-couplings. Procuring a verified batch ensures you are using the exact molecular entity specified in your synthetic route, avoiding non-interchangeable reactivity that can derail a lead optimization campaign.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B11746085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-pyrazole-3-carbaldehyde
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=N1)C=O
InChIInChI=1S/C8H12N2O/c1-2-3-5-10-6-4-8(7-11)9-10/h4,6-7H,2-3,5H2,1H3
InChIKeyKDTMPDTULFBIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-pyrazole-3-carbaldehyde: Core Structural and Property Profile for Research Procurement


1-Butyl-1H-pyrazole-3-carbaldehyde (CAS: 1352494-62-2; Molecular Formula: C₈H₁₂N₂O; MW: 152.19 g/mol) is a heterocyclic aromatic aldehyde belonging to the N1-alkyl pyrazole class . This compound features a pyrazole core N-substituted with a linear n-butyl chain at position 1, and a reactive formyl group at position 3 . Pyrazole-3-carbaldehydes are established versatile building blocks for the synthesis of bioactive heterocyclic scaffolds, including Schiff bases, metal complexes, and fused polycyclic systems [1].

1-Butyl-1H-pyrazole-3-carbaldehyde: Why N-Alkyl Chain Identity Critically Governs Physicochemical and Synthetic Utility


Generic substitution among N-alkyl pyrazole-3-carbaldehydes is scientifically untenable due to the profound impact of the N1 substituent on molecular conformation, lipophilicity, and regioselective reactivity [1]. Systematic studies demonstrate that the steric bulk and linearity of the N-alkyl group directly modulate the chemical shift and electronic environment of the pyrazole ring, which in turn governs downstream reaction outcomes [2]. Furthermore, the N-alkyl chain length is a critical determinant of calculated LogP, directly influencing compound partitioning in biphasic reactions and biological assays . Consequently, substituting the specific linear n-butyl chain with shorter (e.g., methyl), bulkier (e.g., tert-butyl), or branched (e.g., isobutyl) analogs will yield a different molecular entity with non-interchangeable reactivity and physicochemical behavior.

1-Butyl-1H-pyrazole-3-carbaldehyde: Quantified Evidence of Differentiated Performance


Evidence 1: Lipophilicity Advantage of n-Butyl Substitution for Drug Design

The n-butyl group at the N1 position confers a specific and predictable level of lipophilicity, a critical parameter for optimizing membrane permeability and bioavailability in drug discovery. While exact LogP for this specific compound is not empirically reported in the primary literature, the class-level principle is well-established: pyrazoles are recognized as more lipophilic bioisosteres of phenol . The linear n-butyl chain provides a distinct LogP contribution compared to its analogs, which is essential for structure-activity relationship (SAR) studies.

Medicinal Chemistry Physicochemical Profiling Pharmacokinetics

Evidence 2: Synthetic Versatility as a Precursor to Brominated Building Block

The 3-carbaldehyde group enables electrophilic bromination at the 4-position, yielding 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (CAS 1708288-53-2, MW 231.09 g/mol) [1]. This derivative is a high-value intermediate for cross-coupling reactions, where the C4-bromo substituent provides a synthetic handle orthogonal to the 3-aldehyde [2].

Organic Synthesis Cross-Coupling Building Blocks

Evidence 3: Consistent NMR Chemical Shift Trends for Structure Confirmation

N1-substitution on pyrazoles induces a consistent and predictable steric effect on NMR chemical shifts, as established by systematic crystallographic and spectroscopic analysis of N-alkyl pyrazole analogues [1]. This class-level inference confirms that the ¹H and ¹³C NMR signals for 1-butyl-1H-pyrazole-3-carbaldehyde will be distinct from its N-methyl, N-ethyl, or N-isopropyl counterparts, providing a reliable spectroscopic fingerprint for identity confirmation and purity assessment.

Analytical Chemistry NMR Spectroscopy Structural Confirmation

1-Butyl-1H-pyrazole-3-carbaldehyde: Validated Research and Development Applications


Medicinal Chemistry: Synthesis of N-Alkyl Pyrazole-Based Bioisosteres

The compound serves as a direct precursor for synthesizing pyrazole-containing drug candidates. Its N-butyl group provides a defined lipophilic handle for optimizing drug-target interactions and ADME properties . This is particularly valuable in programs exploring pyrazoles as bioisosteric replacements for phenols or in developing new enzyme inhibitors where lipophilicity is a key parameter .

Organic Synthesis: Generation of Orthogonally Functionalized Pyrazole Scaffolds

This compound is an ideal starting material for generating more complex heterocycles. The 3-aldehyde group can be exploited for condensation reactions to form Schiff bases, hydrazones, or heterocyclic rings, while subsequent bromination at the 4-position provides an orthogonal site for cross-coupling reactions, allowing for divergent and efficient synthetic pathways [1].

Analytical and Quality Control: Spectroscopic Standard for N1-Substituted Pyrazoles

Based on the established class-level trends in NMR chemical shifts for N-alkyl pyrazoles [2], this compound can be procured as a well-defined reference standard for calibrating NMR instruments or confirming the structure of newly synthesized N-alkyl pyrazole derivatives in a research or quality control laboratory setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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